molecular formula C14H18N4O2S B417236 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione CAS No. 377061-85-3

1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione

Cat. No. B417236
CAS RN: 377061-85-3
M. Wt: 306.39g/mol
InChI Key: JRJSUXVWEXGIPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione, also known as DMSP, is a naturally occurring compound found in various marine organisms such as phytoplankton, seaweed, and coral. DMSP has gained attention from the scientific community due to its potential role in climate regulation and as a source of carbon and sulfur for marine bacteria. In addition, DMSP has been studied for its potential use in the pharmaceutical industry.

Mechanism of Action

1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, through the suppression of NF-kappaB activation. 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -9. The exact mechanism by which 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione exerts its antimicrobial properties is not fully understood, but it may involve the disruption of bacterial cell membranes.
Biochemical and Physiological Effects:
1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione has been shown to have a range of biochemical and physiological effects, including the modulation of gene expression, the inhibition of oxidative stress, and the regulation of ion channels. 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione has also been shown to have a protective effect against UV radiation and to enhance the growth and survival of marine organisms.

Advantages and Limitations for Lab Experiments

One advantage of using 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione in lab experiments is that it is a naturally occurring compound, which may make it more biocompatible than synthetic compounds. However, 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione can be difficult to obtain in large quantities, and its stability can be affected by factors such as pH and temperature.

Future Directions

There are a number of potential future directions for research on 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione, including:
1. Further investigation of 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione's role in climate regulation and its potential impact on global climate change.
2. Development of new pharmaceuticals based on 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione's anti-inflammatory and anti-cancer properties.
3. Exploration of the potential use of 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione as a natural preservative in the food industry.
4. Investigation of the potential use of 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione as a source of carbon and sulfur for biofuels.
5. Study of the ecological impact of 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione on marine ecosystems and its potential use as a biomarker for phytoplankton productivity.
In conclusion, 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione is a naturally occurring compound with a range of potential applications in the pharmaceutical, food, and energy industries, as well as in climate regulation and marine ecology. Further research is needed to fully understand its mechanisms of action and potential uses.

Synthesis Methods

1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione can be synthesized through various methods, including chemical and biological processes. One method involves the reaction of dimethylsulfoniopropionate (1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione) with an alkene, such as isobutene, in the presence of a strong acid catalyst. Another method involves the use of enzymes, such as 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione lyases, to break down 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione into its constituent parts, including DMS and acrylate.

Scientific Research Applications

1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione has been studied for its potential use in the pharmaceutical industry, particularly as an anti-inflammatory and anti-cancer agent. 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione has also been shown to have antimicrobial properties and may be useful in the development of new antibiotics. In addition, 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione has been studied for its potential role in climate regulation, as it can be converted into dimethyl sulfide (DMS), which can act as a cloud condensation nucleus and contribute to cloud formation.

properties

IUPAC Name

1,3-dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-6-7-18-10-11(15-13(18)21-8-9(2)3)16(4)14(20)17(5)12(10)19/h6H,1-2,7-8H2,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJSUXVWEXGIPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CSC1=NC2=C(N1CC=C)C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-allyl-1,3-dimethyl-8-[(2-methyl-2-propenyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

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